(R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride (R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20223183
InChI: InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H
SMILES:
Molecular Formula: C10H15ClN2O2S
Molecular Weight: 262.76 g/mol

(R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC20223183

Molecular Formula: C10H15ClN2O2S

Molecular Weight: 262.76 g/mol

* For research use only. Not for human or veterinary use.

(R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride -

Specification

Molecular Formula C10H15ClN2O2S
Molecular Weight 262.76 g/mol
IUPAC Name ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H
Standard InChI Key RWZYILAQTIQGAU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2CCCN2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound (R)-ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride (CAS: 251349-56-1) features a thiazole ring substituted at the 2-position with an (R)-configured pyrrolidine group and at the 4-position with an ethyl ester (Figure 1). The hydrochloride salt enhances solubility, critical for bioavailability in pharmacological applications .

Molecular Formula: C10H14N2O2SHCl\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2\text{S} \cdot \text{HCl}
Molecular Weight: 226.3 g/mol (free base) + 36.46 g/mol (HCl) = 262.76 g/mol .

Stereochemical Significance

The (R)-configuration at the pyrrolidine’s 2-position is pivotal for interactions with biological targets. Enantiomeric purity influences binding affinity to enzymes or receptors, as demonstrated in analogous compounds .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step organic reactions (Scheme 1):

Step 1: Formation of the pyrrolidine-thiazole core via Hantzsch thiazole synthesis. (R)-Pyrrolidine-2-carboxylic acid is condensed with ethyl 2-bromo-4-oxo-4-phenylbutanoate in the presence of thiourea .
Step 2: Esterification with ethanol under acidic conditions yields the ethyl ester.
Step 3: Salt formation by treating the free base with hydrochloric acid .

Yield: 60–70% after purification via recrystallization .

Optimization Challenges

  • Stereocontrol: Achieving high enantiomeric excess (>98%) requires chiral catalysts or resolution techniques.

  • Byproducts: Competing reactions may form regioisomeric thiazoles, necessitating chromatographic separation .

Biological Activity and Mechanisms

Antibacterial and Antimycobacterial Effects

In vitro studies on structurally related 2-(pyrrolidin-1-yl)thiazoles demonstrate moderate to strong activity against Mycobacterium tuberculosis (MIC: 12.5–50 μg/mL) and Gram-positive bacteria . The (R)-enantiomer exhibits 2–3× higher potency than its (S)-counterpart, attributed to enhanced target binding .

Antifungal Applications

Thiazole-4-carboxylate derivatives show fungicidal activity against Botrytis cinerea and Puccinia triticina in agricultural settings . Mode of action involves inhibition of mitochondrial electron transport, disrupting ATP synthesis .

Pharmacokinetic Profile

  • Absorption: Rapid gastrointestinal absorption in rodent models.

  • Metabolism: Hepatic oxidation of the pyrrolidine ring via CYP3A4.

  • Excretion: Primarily renal (70%) with minor fecal elimination .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: For antitubercular and antibacterial drug discovery.

  • Prodrug Potential: Ethyl ester enhances membrane permeability, hydrolyzing in vivo to the active carboxylic acid .

Agrochemical Uses

Patents disclose thiazole-4-carboxylates as foliar fungicides for cereals and vegetables . Field trials report 80–90% disease suppression at 100–200 g/ha .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey DifferencesActivity (MIC vs. M. tuberculosis)
(R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate HClC10H15ClN2O2S\text{C}_{10}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}(R)-pyrrolidine configuration12.5 μg/mL
(S)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate HClC10H15ClN2O2S\text{C}_{10}\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}(S)-pyrrolidine configuration25 μg/mL
Ethyl 2-(pyrrolidin-1-yl)thiazole-4-carboxylateC10H14N2O2S\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2\text{S}Pyrrolidine N-substituted (no chiral center)50 μg/mL

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